molecular formula C13H19NNaO4S+ B11820051 Sodium;4-(dipropylsulfamoyl)benzoic acid

Sodium;4-(dipropylsulfamoyl)benzoic acid

Cat. No.: B11820051
M. Wt: 308.35 g/mol
InChI Key: QCCCFHDTBTUDEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt typically involves the reaction of p-carboxybenzenesulfonyl chloride with dipropylamine[3][3]. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt involves dissolving sodium hydroxide in purified water, followed by the addition of probenecid. The mixture is heated to around 60°C, and the pH is adjusted to 7.5-10. The solution is then filtered and dried under sterile conditions to obtain the final product as a white or off-white crystalline powder .

Chemical Reactions Analysis

Types of Reactions: 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it to sulfoxide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.

Major Products:

Scientific Research Applications

4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt involves the inhibition of organic-anion transporters in the renal tubules. This inhibition reduces the reabsorption of uric acid, leading to increased excretion in the urine. The compound also inhibits the renal excretion of certain antibiotics, thereby prolonging their therapeutic effects.

Comparison with Similar Compounds

    Probenecid: The parent compound of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt.

    Sulfinpyrazone: Another uricosuric agent used to treat gout.

    Benzbromarone: A potent uricosuric agent with a different mechanism of action.

Uniqueness: 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt is unique in its dual role as a uricosuric agent and an inhibitor of renal excretion of antibiotics. This dual functionality makes it valuable in combination therapies to enhance the efficacy of antibiotics while managing hyperuricemia.

Properties

Molecular Formula

C13H19NNaO4S+

Molecular Weight

308.35 g/mol

IUPAC Name

sodium;4-(dipropylsulfamoyl)benzoic acid

InChI

InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;+1

InChI Key

QCCCFHDTBTUDEA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na+]

Origin of Product

United States

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